molecular formula C21H20N2O B5759163 N-(4-anilinophenyl)-3-phenylpropanamide

N-(4-anilinophenyl)-3-phenylpropanamide

Cat. No. B5759163
M. Wt: 316.4 g/mol
InChI Key: ICJKNWSMFNAKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-3-phenylpropanamide, also known as fencamfamin, is a chemical compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and has been studied extensively for its potential use as a stimulant and appetite suppressant. In recent years, there has been renewed interest in fencamfamin due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(4-anilinophenyl)-3-phenylpropanamide is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and attention. Fencamfamin may also inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
Fencamfamin has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as increase the release of glucose from the liver. In addition, N-(4-anilinophenyl)-3-phenylpropanamide has been shown to increase the levels of certain hormones, such as cortisol and growth hormone.

Advantages and Limitations for Lab Experiments

Fencamfamin has several advantages as a research tool. It is relatively easy to synthesize and is readily available from chemical suppliers. In addition, it has been extensively studied and its effects on the brain and behavior are well understood. However, there are also limitations to the use of N-(4-anilinophenyl)-3-phenylpropanamide in lab experiments. It can be difficult to control the dose and administration of the drug, and there may be differences in the effects of N-(4-anilinophenyl)-3-phenylpropanamide between different animal species.

Future Directions

There are several future directions for research on N-(4-anilinophenyl)-3-phenylpropanamide. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and ADHD. Further studies are needed to determine the safety and efficacy of N-(4-anilinophenyl)-3-phenylpropanamide in these conditions. Another area of interest is the development of new analogs of N-(4-anilinophenyl)-3-phenylpropanamide that may have improved therapeutic properties. Finally, there is a need for further research on the mechanism of action of N-(4-anilinophenyl)-3-phenylpropanamide and its effects on the brain and behavior.

Synthesis Methods

Fencamfamin can be synthesized using a variety of methods, including the reductive amination of 4-anilinobutyric acid with phenylacetone, or the condensation of 4-anilino-3-phenylbutyric acid with acetyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

Fencamfamin has been extensively studied for its potential use as a stimulant and appetite suppressant. It has been shown to increase locomotor activity and reduce food intake in animal studies. In addition, N-(4-anilinophenyl)-3-phenylpropanamide has been investigated for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-(4-anilinophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21(16-11-17-7-3-1-4-8-17)23-20-14-12-19(13-15-20)22-18-9-5-2-6-10-18/h1-10,12-15,22H,11,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJKNWSMFNAKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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